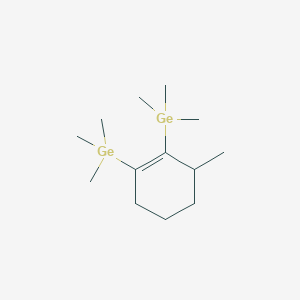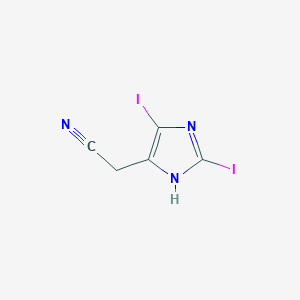
(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the imidazole ring and a nitrile group attached to the 5 position. The presence of iodine atoms makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition of iodine atoms to the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile may involve large-scale iodination processes using iodine and suitable catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diiodo-1H-imidazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or organometallic reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole oxides, and reduced imidazole derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications, including the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs with antimicrobial, antifungal, or anticancer properties. The presence of iodine atoms enhances its bioavailability and efficacy .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2,4-Diiodo-1H-imidazol-5-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(4-Imidazolyl)acetonitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2-(1H-Imidazol-4-yl)acetonitrile: Similar structure but without the iodine substitutions, leading to different reactivity and applications.
Uniqueness
The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it distinct from other imidazole derivatives .
Properties
CAS No. |
113466-65-2 |
|---|---|
Molecular Formula |
C5H3I2N3 |
Molecular Weight |
358.91 g/mol |
IUPAC Name |
2-(2,4-diiodo-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H3I2N3/c6-4-3(1-2-8)9-5(7)10-4/h1H2,(H,9,10) |
InChI Key |
QJLAJBQIXCPBNE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=C(N=C(N1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



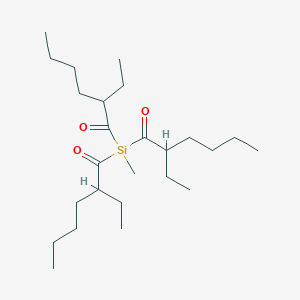

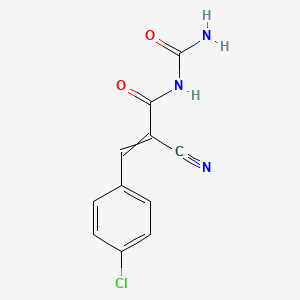
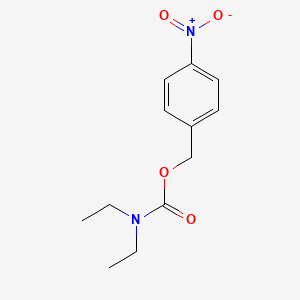
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)

